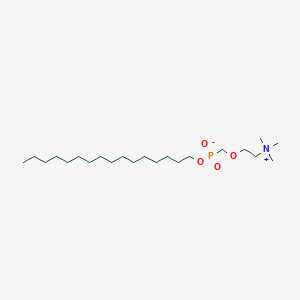

Hexadecyl O-phosphonomethylcholine

Description

Properties

Molecular Formula |

C22H48NO4P |

|---|---|

Molecular Weight |

421.6 g/mol |

IUPAC Name |

hexadecoxy-[2-(trimethylazaniumyl)ethoxymethyl]phosphinate |

InChI |

InChI=1S/C22H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27-28(24,25)22-26-21-19-23(2,3)4/h5-22H2,1-4H3 |

InChI Key |

OEPSQMXBYINFSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(COCC[N+](C)(C)C)[O-] |

Synonyms |

hexadecyl O-phosphonomethylcholine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Miltefosine (Hexadecyl Phosphocholine)

- Structure : Contains a phosphocholine head group directly esterified to a hexadecyl chain.

- Activity : Broad antiparasitic (visceral leishmaniasis) and antitumor effects via membrane disruption and apoptosis induction .

- Key Difference: Lacks the phosphonomethyl ether group, rendering it more susceptible to enzymatic degradation compared to Hexadecyl O-phosphonomethylcholine .

Hexadecyl Pyridinium Chloride

- Structure : Features a pyridinium cation instead of phosphocholine.

- Activity : Potent disinfectant against bacteria (e.g., E. coli) and viruses (SARS-CoV-2) due to surfactant-mediated membrane lysis .

- Applications: Primarily used in oral antiseptics, contrasting with Hexadecyl O-phosphonomethylcholine’s therapeutic focus .

1-O-Hexadecyl-sn-Glycero-3-Phosphocholine

- Structure : Phosphatidylcholine analog with a hexadecyl ether linked to a glycerol backbone.

- Divergence: The glycerol backbone alters membrane integration dynamics compared to the linear alkyl-phosphonate structure of Hexadecyl O-phosphonomethylcholine .

Diammonium Hexadecyl Phosphate

- Structure : A surfactant with a hexadecyl chain and phosphate group neutralized by ammonium ions.

Bisphosphate Surfactants (e.g., Di-n-hexadecyl-α,ω-Alkyl Bisphosphate)

- Structure : Two hexadecyl chains connected via a bisphosphate bridge.

Structural-Activity Relationship (SAR) and Key Findings

SAR Insights:

- Chain Length : C16 chains optimize lipid membrane interaction, as seen in TLR4 modulators and miltefosine analogs .

- Head Group: Phosphocholine derivatives exhibit target-specific bioactivity, while pyridinium or phosphate groups favor non-therapeutic roles .

- Metabolic Stability: The phosphonomethyl group in Hexadecyl O-phosphonomethylcholine enhances resistance to phosphatases compared to phosphoesters in miltefosine .

Preparation Methods

Temperature and Solvent Effects

The choice of solvent significantly impacts reaction efficiency. For instance, the use of anhydrous pyridine in the final coupling step between phosphatidic acid and choline tosylate prevents hydrolysis of the phosphonate ester. Elevated temperatures (50–60°C) accelerate this step but necessitate strict moisture control to avoid byproduct formation.

Catalytic Enhancements

Trichloroacetonitrile (TCAN) has emerged as a potent catalyst for phosphocholine bond formation. In the synthesis of (R)-1,2-distearoyl phosphatidylcholine, TCAN facilitates the nucleophilic attack of choline on the phosphatidic acid intermediate, reducing reaction time from 72 to 36 hours while maintaining a yield of 68%.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purifying crude reaction mixtures. For hexadecyl O-phosphonomethylcholine, a gradient elution of chloroform/methanol (9:1 to 4:1 v/v) effectively separates the target compound from unreacted fatty acids and phosphorylated byproducts.

HPLC-MS Analysis

Modern quality control relies on HPLC coupled with mass spectrometry. A validated method using a Supelco Discovery C8 column (150 × 4.6 mm, 5 μm) and isocratic elution with acetonitrile/water (80:20 v/v) containing 0.05% formic acid achieves baseline separation of phosphocholine derivatives. Detection at 196 nm ensures sensitivity to UV-absorbing impurities, while MS fragmentation patterns confirm molecular identity.

Scalability and Industrial Considerations

Yield Optimization Strategies

Theoretical yield calculations, as outlined by stoichiometric principles, guide process optimization. For example, a reaction with a theoretical yield of 5.0 g but an actual yield of 3.4 g has a percent yield of 68%, prompting reinvestigation of catalyst loading or solvent purity .

Q & A

How can researchers accurately quantify Hexadecyl O-phosphonomethylcholine in cellular or tissue samples?

Basic Question | Methodological Focus

To quantify Hexadecyl O-phosphonomethylcholine, adapt phosphatidylcholine (PC) assay protocols with modifications for phosphonate-specific detection. Key steps include:

- Sample Preparation : Homogenize cells (2 × 10⁶ cells) or tissue (10 mg) in cold PBS, resuspend in assay buffer, centrifuge (4°C, 2–5 min), and collect supernatant .

- Standard Curve : Use a 50 mM PC standard stock (reconstituted in ddH₂O) to generate a dilution series, ensuring signals fall within the linear range. Samples exceeding the highest standard require dilution and reanalysis .

- Data Handling : Average duplicate readings, subtract background signals (if significant), and validate results with ≥2 replicates to minimize variability .

Critical Considerations : Phosphonomethyl groups may interfere with enzymatic hydrolysis steps; validate assays with spiked recovery experiments.

What methodological challenges arise in assessing the biological activity of Hexadecyl O-phosphonomethylcholine due to its surfactant properties?

Advanced Question | Experimental Design

Hexadecyl O-phosphonomethylcholine’s amphiphilic structure can cause micelle formation, altering bioavailability and assay interference. Mitigate these issues by:

- Critical Micelle Concentration (CMC) Determination : Use fluorescent probes (e.g., pyrene) to identify CMC thresholds, ensuring test concentrations remain below this level to avoid aggregation .

- Controls : Include surfactant controls (e.g., dodecyl phosphocholine) to distinguish compound-specific effects from nonspecific surfactant activity .

- Cytotoxicity Screening : Pre-test concentrations using CCK-8 assays (e.g., 0.0125–0.05 mg/mL range) to exclude cytotoxic effects, as demonstrated in Vero cell models for related compounds .

How should researchers address contradictory results in studies evaluating Hexadecyl O-phosphonomethylcholine’s efficacy?

Advanced Question | Data Contradiction Analysis

Discrepancies often stem from:

- Model Variability : Cell line differences (e.g., Vero vs. Calu-3) impact outcomes due to membrane composition or metabolic activity. Validate findings across multiple models .

- Dose-Response Dynamics : Ensure dose ranges (e.g., 0.025–0.2 mg/mL) and exposure times (>2 minutes) are standardized, as activity is concentration- and time-dependent .

- Statistical Rigor : Use ≥2 replicates per sample and report standard deviations. Reanalyze outliers using alternative detection methods (e.g., fluorometric vs. colorimetric assays) .

What in vitro experimental parameters are critical for studying Hexadecyl O-phosphonomethylcholine’s mechanism of action?

Basic Question | Experimental Design

Key parameters include:

- Cell Model Selection : Primary oral mucosal cells (e.g., Calu-3) better replicate physiological conditions than immortalized lines (e.g., Vero) for studying membrane interactions .

- Time-Kinetic Studies : Monitor activity at intervals (e.g., 1, 2, 5 minutes) to establish minimum effective exposure time, as seen in virucidal assays for related compounds .

- Buffer Compatibility : Use isotonic buffers (e.g., PBS) to maintain cell integrity during treatment, and avoid detergents that may synergize or antagonize activity .

How can deuterium-labeled analogs enhance mechanistic studies of Hexadecyl O-phosphonomethylcholine?

Advanced Question | Isotopic Labeling Applications

Deuterium labeling (e.g., replacing hydrogen in the hexadecyl chain) enables:

- Metabolic Tracking : Use LC-MS or autoradiography ([³H]-labeling) to trace compound distribution and degradation pathways in biological systems .

- Stability Studies : Compare deuterated vs. non-deuterated forms to assess isotopic effects on chemical stability or enzymatic resistance .

- Surfactant Behavior Analysis : Deuteration alters hydrophobicity; measure CMC shifts using tensiometry to refine structure-activity relationships .

What analytical techniques are recommended for characterizing Hexadecyl O-phosphonomethylcholine’s structural interactions?

Advanced Question | Structural Analysis

Employ:

- NMR Spectroscopy : Resolve phosphonomethyl and choline group interactions using ³¹P and ¹H NMR, identifying binding sites in lipid bilayers .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C₂₂H₄₈NO₆P, exact mass: 477.32) and detect degradation products .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., phosphatases) to elucidate binding modes, as done for phosphonate inhibitors .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.